

An In-Depth Technical Guide to Methyl 5-Fluoro-2-morpholinobenzoate

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Compound of Interest

Compound Name: *Methyl 5-Fluoro-2-morpholinobenzoate*

CAS No.: 1256633-20-1

Cat. No.: B596867

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. [1] **Methyl 5-fluoro-2-morpholinobenzoate** is a key exemplar of a fluorinated building block, strategically designed for incorporation into more complex pharmaceutical agents. This guide provides a comprehensive technical overview of its synthesis, characterization, and handling, with a focus on its application as a versatile intermediate in drug discovery and development. While this compound is primarily recognized as a precursor, understanding its intrinsic properties is crucial for its effective utilization in the synthesis of novel therapeutics.

Chemical Properties and Structural Elucidation

Methyl 5-fluoro-2-morpholinobenzoate (CAS No. 1256633-20-1) is a substituted aromatic compound featuring a central benzene ring functionalized with a fluorine atom, a morpholine

group, and a methyl ester. The interplay of these functional groups dictates its reactivity and potential applications.

Property	Value	Source
Molecular Formula	C12H14FNO3	Calculated
Molecular Weight	239.24 g/mol	Calculated
CAS Number	1256633-20-1	BLD Pharm[2]

Structural Features and Reactivity:

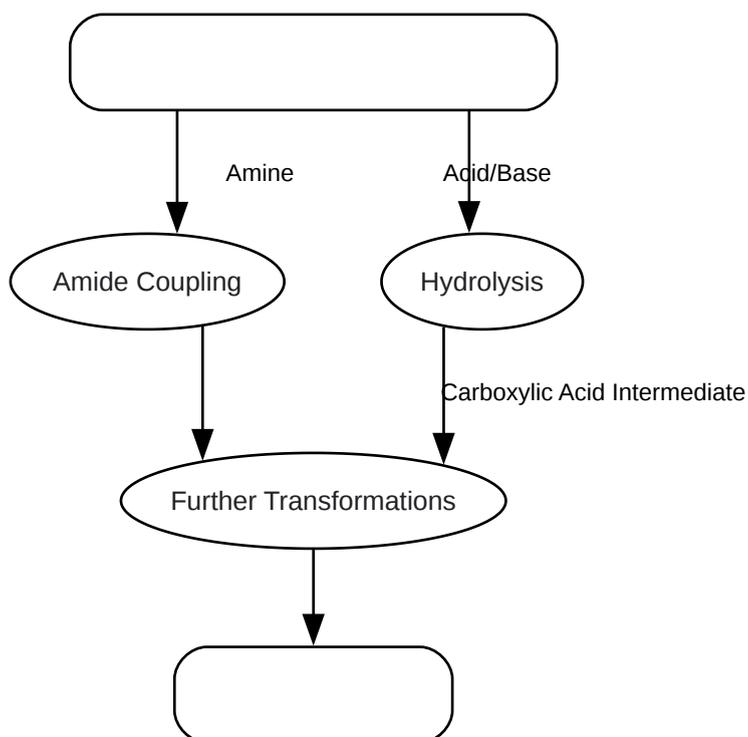
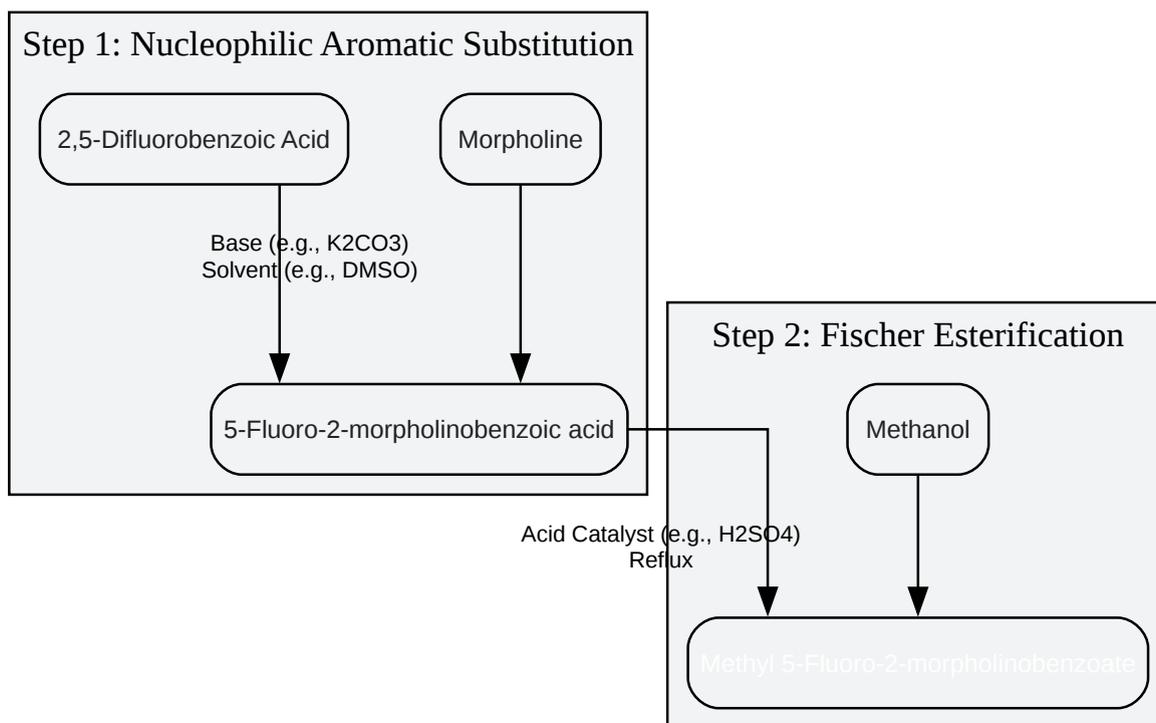
- Fluorine Atom:** The electron-withdrawing nature of the fluorine at the 5-position influences the electron density of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
- Morpholine Moiety:** The morpholine group at the 2-position is a common heterocyclic motif in medicinal chemistry, often introduced to enhance aqueous solubility and provide a handle for further functionalization.
- Methyl Ester:** The methyl ester at the 1-position serves as a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a key linkage point for building more complex molecules.

Synthesis of Methyl 5-Fluoro-2-morpholinobenzoate: A Methodological Approach

While a specific, peer-reviewed synthesis for **Methyl 5-Fluoro-2-morpholinobenzoate** is not readily available in the public domain, a robust synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar compounds. The most logical approach involves the esterification of the parent carboxylic acid, 5-Fluoro-2-morpholinobenzoic acid (CAS No. 1096880-75-9).

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available precursors.



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Sources

- [1. ossila.com \[ossila.com\]](#)
- [2. 1096880-75-9|5-Fluoro-2-morpholinobenzoic acid|BLD Pharm \[bldpharm.com\]](#)
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